molecular formula C9H18ClNO4 B2530871 5-Aminononanedioic acid hydrochloride CAS No. 2225146-30-3

5-Aminononanedioic acid hydrochloride

Cat. No.: B2530871
CAS No.: 2225146-30-3
M. Wt: 239.7
InChI Key: WLFULQFMBITZAI-UHFFFAOYSA-N
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Description

5-Aminononanedioic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO4 It is a derivative of nonanedioic acid, featuring an amino group at the fifth position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminononanedioic acid hydrochloride typically involves the following steps:

    Starting Material: Nonanedioic acid is used as the starting material.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Aminononanedioic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

5-Aminononanedioic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Aminononanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid groups can form ester or amide bonds, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Aminolevulinic acid hydrochloride: Another amino acid derivative with similar structural features but different biological activities.

    5-Aminovaleric acid hydrochloride: A shorter-chain analog with distinct chemical properties.

Uniqueness

5-Aminononanedioic acid hydrochloride is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain length is advantageous.

Properties

IUPAC Name

5-aminononanedioic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c10-7(3-1-5-8(11)12)4-2-6-9(13)14;/h7H,1-6,10H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFULQFMBITZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCCC(=O)O)N)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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